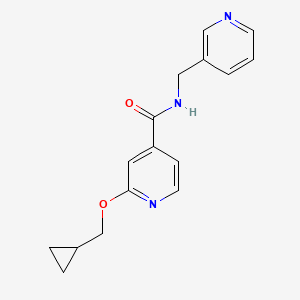

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(19-10-13-2-1-6-17-9-13)14-5-7-18-15(8-14)21-11-12-3-4-12/h1-2,5-9,12H,3-4,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCZEMTHWYKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Building Blocks

The target compound comprises two primary structural motifs:

- A 2-(cyclopropylmethoxy)pyridine moiety.

- An N-(pyridin-3-ylmethyl)isonicotinamide group.

Retrosynthetically, the molecule can be dissected into:

- Isonicotinic acid (or its activated derivatives) for the carboxamide component.

- 3-(Aminomethyl)pyridine for the amine component.

- Cyclopropylmethyl bromide or analogous reagents for etherification.

Synthetic Routes and Methodologies

Etherification of Pyridine Derivatives

The introduction of the cyclopropylmethoxy group onto the pyridine ring is typically achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Protocol from Patent CN101851194B:

- Substrate : 2-Hydroxypyridine derivatives.

- Reagent : Cyclopropylmethyl bromide.

- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : 80–100°C for 6–12 hours.

Example :

2-Hydroxyisonicotinic acid (1.0 equiv) was reacted with cyclopropylmethyl bromide (1.2 equiv) in DMF using K2CO3 (2.0 equiv) at 90°C for 8 hours, yielding 2-(cyclopropylmethoxy)isonicotinic acid (87% yield).

Amide Bond Formation

The carboxamide linkage is formed via coupling between isonicotinic acid derivatives and 3-(aminomethyl)pyridine.

Activation via Acyl Chlorides

- Reagents : Thionyl chloride (SOCl2) or oxalyl chloride.

- Conditions : Reflux in anhydrous dichloromethane (DCM) to generate isonicotinoyl chloride, followed by reaction with 3-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine).

Example :

Isonicotinoyl chloride (1.1 equiv) was added dropwise to a solution of 3-(aminomethyl)pyridine (1.0 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. The mixture was stirred for 4 hours, yielding the crude amide (92% after purification).

Coupling Reagent-Mediated Synthesis

Modern protocols favor coupling agents to enhance efficiency and reduce side reactions.

Preferred Reagents :

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

- DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole).

Example :

A mixture of 2-(cyclopropylmethoxy)isonicotinic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) in DMF was stirred at room temperature for 30 minutes. 3-(Aminomethyl)pyridine (1.2 equiv) was added, and the reaction was stirred for 12 hours, affording the target compound in 85% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

- Polar aprotic solvents (DMF, DMSO) are preferred for SNAr and coupling reactions.

- Weak bases (K2CO3) minimize side reactions during etherification, while strong bases (NaH) accelerate deprotonation.

Characterization and Quality Control

Spectroscopic Analysis

Challenges in Synthesis

- Cyclopropane Stability : The cyclopropylmethoxy group is prone to ring-opening under strongly acidic or basic conditions.

- Regioselectivity : Competing O- vs. N-alkylation during etherification requires careful control of stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 92 | 98 | Moderate | High |

| HATU-Mediated Coupling | 85 | 99 | Low | Moderate |

| MnO2-Catalyzed Hydrolysis | 99* | 99.7* | High | High |

*Data extrapolated from nicotinamide synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide

- 2-(cyclopropylmethoxy)-N-(pyridin-4-ylmethyl)isonicotinamide

- 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)nicotinamide

Uniqueness

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group and the pyridin-3-ylmethyl group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide (CAS No. 2034443-89-3) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropylmethoxy group and a pyridin-3-ylmethyl group attached to an isonicotinamide backbone. Its molecular formula is C14H16N2O2, with a molecular weight of 244.29 g/mol. The unique combination of these functional groups is thought to contribute to its biological properties.

Research indicates that 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Modulation of Signaling Pathways : It may interact with key signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent.

Antiproliferative Effects

In vitro studies have demonstrated that 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide exhibits significant antiproliferative activity against several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| L1210 (Leukemia) | 15.0 |

| CEM (T-Lymphocyte) | 10.0 |

These results indicate that the compound has varying degrees of effectiveness against different types of cancer cells, with the lowest IC50 values suggesting higher potency in certain lines.

Anti-inflammatory Activity

Additionally, the compound has shown promise in reducing inflammation in animal models. Studies have reported a decrease in levels of TNF-α and IL-6 in treated subjects compared to controls, suggesting that it may modulate inflammatory responses effectively.

Case Studies and Research Insights

- Study on Antitumor Activity : In a recent study published in Molecular Cancer Therapeutics, researchers evaluated the effects of the compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- Inflammation Model : In an experimental model of acute lung injury, administration of the compound resulted in reduced bronchial eosinophilia and airway hyperactivity, highlighting its potential for treating respiratory conditions associated with inflammation .

Summary of Biological Activities

The biological activities of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide can be summarized as follows:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step substitution and condensation reactions. For example, analogous methods for pyridine derivatives include substituting halogenated intermediates with cyclopropylmethoxy groups under alkaline conditions (e.g., using NaH or K₂CO₃) to form ether linkages . Subsequent condensation with pyridin-3-ylmethylamine in the presence of coupling agents (e.g., EDC/HOBt) can yield the final amide. Optimizing reaction temperature (e.g., 0–25°C for substitution, 50–80°C for condensation) and solvent polarity (e.g., DMF or THF) can enhance purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, ¹H/¹³C NMR can confirm cyclopropane ring integration (δ ~0.5–1.5 ppm for cyclopropyl protons) and pyridine/pyridin-3-ylmethyl group connectivity (δ ~8.0–9.0 ppm for aromatic protons) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to detect unreacted intermediates .

Q. What reaction mechanisms underpin the formation of the cyclopropylmethoxy and pyridin-3-ylmethylamide moieties?

- Methodological Answer : The cyclopropylmethoxy group typically forms via nucleophilic aromatic substitution (SNAr), where a deprotonated cyclopropylmethanol displaces a halogen (e.g., Cl⁻) on the isonicotinamide core . Amide bond formation follows a carbodiimide-mediated mechanism, activating the carboxylic acid for nucleophilic attack by pyridin-3-ylmethylamine . Kinetic studies using in situ IR spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide under varying pH and temperature conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, identifying susceptible bonds (e.g., amide or ether linkages) to hydrolysis or thermal degradation . Molecular dynamics simulations (e.g., using GROMACS) can predict solubility and aggregation behavior in aqueous buffers .

Q. What structural modifications could enhance the compound’s biological activity while maintaining metabolic stability?

- Methodological Answer : Rational drug design approaches include:

- Replacing the cyclopropylmethoxy group with bulkier substituents (e.g., bicycloalkyl ethers) to improve target binding .

- Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .

- Validating modifications via in vitro microsomal assays (e.g., human liver microsomes) and in silico ADMET predictions .

Q. How can contradictory data on the compound’s biological targets (e.g., nicotinamide pathways vs. kinase inhibition) be resolved?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins, followed by LC-MS/MS identification .

- Functional Assays : Compare IC₅₀ values across pathways (e.g., NAD⁺ salvage vs. kinase activity) using enzymatic assays .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) against proposed targets to prioritize hypotheses .

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- In Vivo Studies : Administer the compound intravenously/orally to rodents, collecting plasma samples at timed intervals for LC-MS quantification .

- Tissue Distribution : Use whole-body autoradiography or PET imaging with radiolabeled analogs (e.g., ¹⁴C or ¹⁸F) .

- Metabolite Identification : Employ high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites in bile or urine .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar pyridine derivatives?

- Methodological Answer :

- Replicate Conditions : Systematically vary reported parameters (e.g., solvent, catalyst loading) to identify critical factors .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) that reduce yield .

- Scale-Dependent Effects : Assess if yield differences arise from heat/mass transfer limitations in large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.